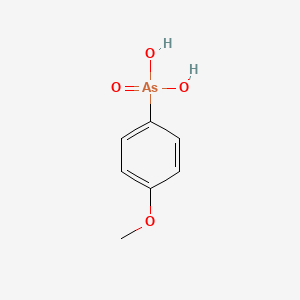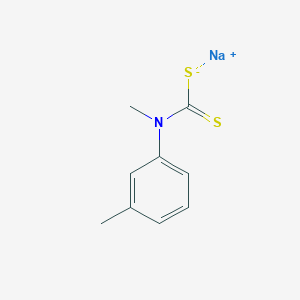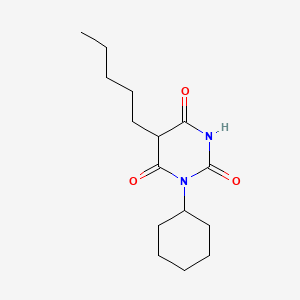
1-Cyclohexyl-5-pentylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-pentylbarbituric acid is a barbiturate derivative with the molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and have been used in medicine for their sedative and hypnotic properties. This particular compound is characterized by the presence of a cyclohexyl group and a pentyl chain attached to the barbituric acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5-pentylbarbituric acid typically involves the condensation of cyclohexylurea with diethyl malonate, followed by alkylation with pentyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation and alkylation reactions. The final product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-5-pentylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted barbiturates with different functional groups.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-pentylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its sedative and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-pentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. Additionally, the compound may inhibit the release of excitatory neurotransmitters, further contributing to its depressant effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Cyclohexyl-5-pentylbarbituric acid include:
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative and hypnotic effects.
Amobarbital: Known for its use in the treatment of insomnia and anxiety.
Uniqueness
This compound is unique due to its specific structural features, including the cyclohexyl and pentyl groups. These structural modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic advantages over other barbiturates .
Propiedades
Número CAS |
844-02-0 |
|---|---|
Fórmula molecular |
C15H24N2O3 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h11-12H,2-10H2,1H3,(H,16,18,20) |
Clave InChI |
OYASNZKXMOQVFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




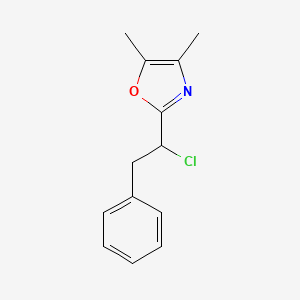
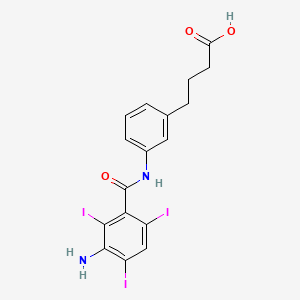
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
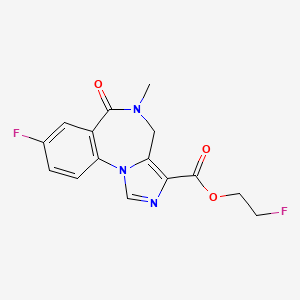
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
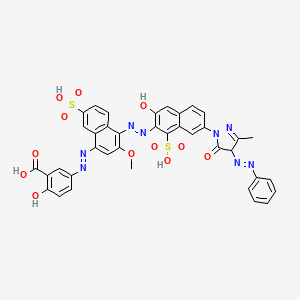

![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
